Differentiation by Ring Substitution: Unique 3-Methyl Group vs. Des-Methyl and Ortho Isomers
The target compound possesses a 3-methyl substituent on the benzoic acid ring, a feature absent in the close analog 4-[methyl(prop-2-yn-1-yl)amino]benzoic acid (CAS 1558353-33-5) . This methyl group is expected to increase logP and alter pKa. For a related pair of benzoic acid isomers, introduction of a methyl group ortho to the carboxyl increased the experimentally determined logD by approximately 0.5 units and raised the pKa by 0.2–0.3 units relative to the des-methyl analog [1]. The target compound also differs from the ortho-amino isomer 2-[methyl(prop-2-yn-1-yl)amino]benzoic acid (CAS 371258-70-7), where the carboxyl group is positioned adjacent to the amine, enabling intramolecular hydrogen bonding that is spatially impossible in the target para-amino configuration .
| Evidence Dimension | Substituent-mediated effects on lipophilicity (logP/logD) and acidity (pKa) for benzoic acid analogs |
|---|---|
| Target Compound Data | 3-Methyl-4-[methyl(prop-2-yn-1-yl)amino]benzoic acid; predicted logP ~2.5 (3-methyl, para-N-methyl-N-propargyl substituted) |
| Comparator Or Baseline | 4-[Methyl(prop-2-yn-1-yl)amino]benzoic acid (CAS 1558353-33-5): predicted logP ~2.0 (des-methyl analog); 2-[Methyl(prop-2-yn-1-yl)amino]benzoic acid (CAS 371258-70-7): ortho-amino isomer |
| Quantified Difference | Estimated ΔlogP ≈ +0.5 (target vs. des-methyl para analog) based on class-level inference for methyl-substituted benzoic acids; ΔpKa ≈ +0.2 to +0.3 |
| Conditions | Predicted values based on structural class; experimentally validated for a related set of methyl-substituted benzoic acids |
Why This Matters
The altered logP and pKa affect membrane permeability, solubility, and protein binding—making the target compound a distinct chemical entity for medicinal chemistry optimization and procurement decisions, especially when a specific lipophilicity window is required.
- [1] Avdeef, A. (2001). Physicochemical Profiling (Solubility, Permeability, and Charge State). Current Topics in Medicinal Chemistry, 1(4), 277-351. View Source
